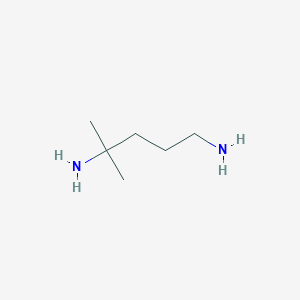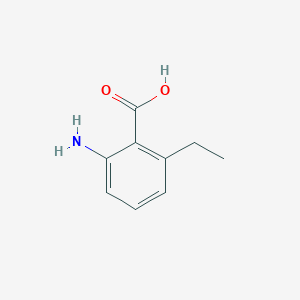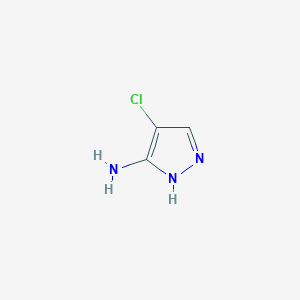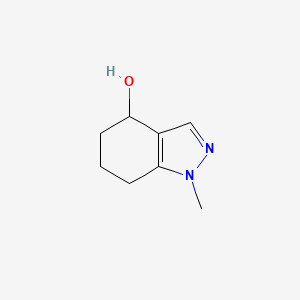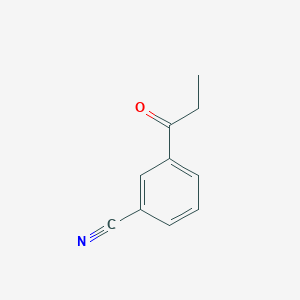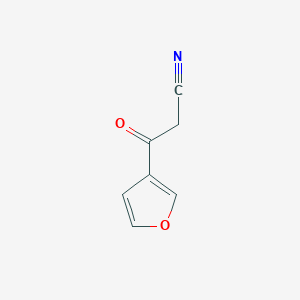![molecular formula C46H73N13O10 B1282685 [Sar1, Ile8]-Angiotensin II CAS No. 67724-27-0](/img/structure/B1282685.png)
[Sar1, Ile8]-Angiotensin II
Overview
Description
[Sar1, Ile8]-Angiotensin II (also known as SarIle-AngII) is a synthetic peptide derived from the primary active component of the renin-angiotensin system (RAS). It is a potent vasoconstrictor and plays a major role in the regulation of blood pressure, fluid balance, and electrolyte balance. SarIle-AngII has been found to have a wide range of physiological effects, including the modulation of cardiovascular, renal, and endocrine functions. In addition, SarIle-AngII has been used in laboratory experiments to study the effects of RAS on various physiological processes.
Scientific Research Applications
1. Transport Between Blood and Cerebrospinal Fluid
[Sar1, Ile8]-Angiotensin II does not transport between the vascular space and the cerebroventricular space, suggesting that angiotensins do not freely move between blood and cerebrospinal fluid compartments. This is consistent with the idea that blood-borne and cerebroventricular angiotensins access different receptor populations (Harding et al., 1988).
2. Localization of Central Angiotensin II Receptors
This compound is used to study brain ANG II receptors via homogenate binding and in vitro autoradiography. It binds to high-affinity sites in various brain regions, highlighting its utility as a probe for studying brain ANG II receptors (Healy et al., 1986).
Properties
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H73N13O10/c1-8-26(5)37(43(66)55-33(21-29-22-50-24-52-29)44(67)59-19-11-13-34(59)41(64)58-38(45(68)69)27(6)9-2)57-40(63)32(20-28-14-16-30(60)17-15-28)54-42(65)36(25(3)4)56-39(62)31(53-35(61)23-49-7)12-10-18-51-46(47)48/h14-17,22,24-27,31-34,36-38,49,60H,8-13,18-21,23H2,1-7H3,(H,50,52)(H,53,61)(H,54,65)(H,55,66)(H,56,62)(H,57,63)(H,58,64)(H,68,69)(H4,47,48,51) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUNAQTWOGAJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H73N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553928 | |
| Record name | N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
968.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67724-27-0 | |
| Record name | N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does [Sar1, Ile8]-Angiotensin II interact with its target?
A1: this compound acts as a competitive antagonist at angiotensin II receptors [, , , , , , ]. This means it binds to the receptor without activating it, effectively blocking the actions of angiotensin II.
Q2: Which angiotensin II receptor subtype does this compound primarily target?
A2: While this compound can bind to both AT1 and AT2 receptor subtypes, it generally exhibits a higher affinity for the AT1 receptor [, , , , , ].
Q3: What are the downstream effects of this compound binding to the AT1 receptor?
A3: By blocking AT1 receptors, this compound prevents the physiological effects of angiotensin II, including vasoconstriction, aldosterone secretion, and sodium reabsorption [, , , , , , , ].
Q4: Are there any reported instances where this compound exhibits agonistic activity?
A4: Yes, in some cases, particularly at higher doses or under specific physiological conditions like low endogenous angiotensin II levels, this compound can demonstrate agonistic activity, leading to pressor effects and increased aldosterone secretion [, ].
Q5: What is the molecular formula and weight of this compound?
A5: While the provided research papers do not explicitly state the molecular formula and weight of this compound, these can be determined based on its chemical structure and amino acid composition.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research papers primarily focus on the biological activity and pharmacological characterization of this compound. Spectroscopic data is not provided within these studies.
Q7: How do structural modifications in this compound affect its activity?
A7: Modifications, especially at positions 2 and 8, significantly influence the potency and agonist/antagonist profile of this compound. For instance, replacing isoleucine at position 8 with alanine ([Sar1, Ala8]-Angiotensin II) can reduce agonistic activity while maintaining antagonistic properties [].
Q8: What is the significance of the Sarcosine substitution at position 1 in this compound?
A8: The Sarcosine substitution at the N-terminus provides resistance to enzymatic degradation, contributing to the prolonged duration of action of this compound compared to native angiotensin II [].
Q9: What is the impact of this compound on blood pressure?
A9: The effect of this compound on blood pressure is dose-dependent and influenced by the endogenous angiotensin II levels. At appropriate doses, it can induce a sustained antihypertensive effect, particularly in hypertensive individuals [, , , ].
Q10: Does this compound affect plasma renin activity and aldosterone concentration?
A10: this compound can influence plasma renin activity and aldosterone concentration. While it tends to reduce aldosterone levels by antagonizing angiotensin II, it may also indirectly stimulate renin release due to the feedback mechanisms within the renin-angiotensin-aldosterone system [, , ].
Q11: What models have been used to study the efficacy of this compound?
A11: The efficacy of this compound has been investigated in various in vitro and in vivo models, including isolated tissues (e.g., rabbit aorta, rat mesenteric arteries), perfused organs (e.g., rat mesenteric vascular bed), and whole animal studies (e.g., rats, dogs) [, , , , , , , , , ].
Q12: What is the evidence for the central nervous system effects of this compound?
A12: Studies involving central administration of this compound, such as intracerebroventricular infusions, have demonstrated its ability to lower blood pressure, particularly in hypertensive animal models, indicating a role for central angiotensin II receptors in blood pressure regulation [, , ].
Q13: What is known about the toxicity profile of this compound?
A13: The provided research papers primarily focus on the pharmacological effects of this compound. Detailed toxicological studies are not included in these papers.
Q14: Is there a role for this compound in research on other organ systems?
A14: Yes, this compound has been used to investigate the role of angiotensin II in various organ systems beyond the cardiovascular system, including the brain, kidneys, adrenal glands, and ovaries [, , , , , , , , , , ].
Q15: Are there alternative angiotensin II receptor antagonists?
A15: Yes, besides this compound, several other angiotensin II receptor antagonists have been developed, including losartan, valsartan, and irbesartan, each with its unique pharmacological profile and clinical applications [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



